An In-Depth Technical Guide to N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs
An In-Depth Technical Guide to N-(2-Aminophenyl)-2-chloronicotinamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Aminophenyl)-2-chloronicotinamide is a chemical compound belonging to the nicotinamide class of molecules. While specific research on the biological activity of N-(2-Aminophenyl)-2-chloronicotinamide is not publicly available, its structural analogs, particularly 2-aminonicotinamide and other nicotinamide derivatives, have garnered significant interest in the fields of agriculture and medicine. This guide provides a comprehensive overview of the chemical properties of N-(2-Aminophenyl)-2-chloronicotinamide and delves into the well-documented biological activities, mechanisms of action, and experimental protocols of its structural analogs, offering valuable insights for researchers in drug discovery and development.
Chemical Profile of N-(2-Aminophenyl)-2-chloronicotinamide
N-(2-Aminophenyl)-2-chloronicotinamide is a laboratory-grade chemical reagent. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 57841-69-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClN₃O | [1][2] |
| Molecular Weight | 247.68 g/mol | [1][2] |
| Appearance | Solid (predicted) | |
| Boiling Point | 354.9±37.0 °C (predicted) | [3] |
| Density | 1.409±0.06 g/cm³ (predicted) | [3] |
Synthesis of N-Aryl Nicotinamides: A Proposed Pathway
While a specific protocol for the synthesis of N-(2-Aminophenyl)-2-chloronicotinamide is not detailed in the available literature, a general and plausible synthetic route can be proposed based on established methods for the synthesis of N-aryl nicotinamides. This typically involves the acylation of an aniline derivative with a nicotinoyl chloride.
Proposed Synthesis of N-(2-Aminophenyl)-2-chloronicotinamide
The synthesis would likely proceed in two main steps:
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Formation of 2-chloronicotinoyl chloride: 2-chloronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acyl chloride.
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Amidation: The freshly prepared 2-chloronicotinoyl chloride is then reacted with 1,2-phenylenediamine (2-aminoaniline) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct and facilitate the formation of the amide bond.
Experimental Protocol: General Synthesis of N-(Arylmethoxy)-2-chloronicotinamides
A representative protocol for the synthesis of related N-(arylmethoxy)-2-chloronicotinamides involves the following steps[4]:
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Acyl Chloride Preparation: 2-chloronicotinic acid is refluxed with thionyl chloride (SOCl₂) until the solution becomes clear, and then refluxed for an additional hour. The excess SOCl₂ is removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is used without further purification.
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Amidation: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane). The desired arylmethoxyamine and a base, such as triethylamine, are added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.
Biological Activities of Nicotinamide Analogs
While data on N-(2-Aminophenyl)-2-chloronicotinamide is lacking, its structural relatives have demonstrated potent biological activities, primarily as antifungal and herbicidal agents.
Antifungal Activity
Several studies have highlighted the potential of nicotinamide derivatives as antifungal agents, particularly against pathogenic fungi like Candida albicans.
3.1.1. Quantitative Antifungal Data of Nicotinamide Derivatives
The following table summarizes the in vitro antifungal activity of some potent nicotinamide analogs against Candida albicans.
| Compound | Structure | MIC (µg/mL) against C. albicans SC5314 | Reference |
| 16g | 2-amino-N-(3-isopropylphenyl)nicotinamide | 0.25 | [5] |
| Fluconazole | (Reference drug) | 0.125 - 0.5 | [5] |
3.1.2. Mechanism of Antifungal Action
The antifungal mechanism of nicotinamide derivatives is believed to be multifactorial, with cell wall disruption being a key mode of action.
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Cell Wall Disruption: Treatment of C. albicans with active nicotinamide analogs, such as compound 16g , has been shown to cause significant morphological changes to the fungal cell wall. Electron microscopy reveals broken cell wall edges and a thickened space between the cell wall and the cell membrane, which becomes filled with cytosolic fluid. This indicates a compromised cell wall integrity.[5]
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Inhibition of Biofilm Formation: Biofilms are a crucial virulence factor for many pathogenic fungi, contributing to drug resistance. Potent nicotinamide derivatives have been shown to inhibit the formation of C. albicans biofilms in a dose-dependent manner.[5][6]
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Synergistic Effects: Nicotinamide itself has been shown to potentiate the activity of conventional antifungal drugs like Amphotericin B. This synergistic interaction is thought to be due to the exacerbation of oxidative damage and excessive histone H3K56 acetylation, a process that is also influenced by Amphotericin B.[7][8]
Herbicidal Activity
Derivatives of 2-chloronicotinamide have also been investigated for their herbicidal properties. A series of N-(arylmethoxy)-2-chloronicotinamides exhibited significant herbicidal activity against bentgrass (Agrostis stolonifera) at a concentration of 100 µM.[4] One particular compound, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent activity against duckweed (Lemna paucicostata) with an IC₅₀ value of 7.8 µM.[9]
Experimental Protocols for Biological Evaluation
In Vitro Antifungal Susceptibility Testing
A standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds is the broth microdilution assay.
Protocol:
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Preparation of Fungal Inoculum: A suspension of the fungal strain (e.g., C. albicans) is prepared and adjusted to a specific concentration (e.g., 10³ cells/mL) in RPMI 1640 medium.
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Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate.
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Inoculation and Incubation: The fungal inoculum is added to each well, and the plate is incubated at 35°C for 24-48 hours.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Biofilm Inhibition Assay
The effect of a compound on biofilm formation can be assessed using a crystal violet staining method.
Protocol:
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Biofilm Formation: Fungal cells are incubated in a 96-well plate in a suitable medium to allow for biofilm formation. The test compound at various concentrations is added to the wells.
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Washing: After incubation, the wells are washed with phosphate-buffered saline (PBS) to remove non-adherent cells.
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Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.
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Destaining and Quantification: The stain is solubilized with ethanol, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
Conclusion and Future Directions
N-(2-Aminophenyl)-2-chloronicotinamide belongs to a class of compounds with demonstrated potential in both agricultural and medicinal applications. While this specific molecule remains uncharacterized in terms of its biological activity, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential antifungal or herbicidal agent. Future research should focus on the synthesis and biological evaluation of N-(2-Aminophenyl)-2-chloronicotinamide to determine its specific activity profile and mechanism of action. Structure-activity relationship studies, guided by the data from its analogs, could lead to the development of novel and potent bioactive compounds. The detailed experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. N-(2-AMINOPHENYL)-2-CHLORONICOTINAMIDE ,57841-69-7 _Chemical Cloud Database [chemcd.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. N-(2-AMINOPHENYL)-2-CHLORONICOTINAMIDE | 57841-69-7 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
- 6. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Nicotinamide potentiates amphotericin B activity against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
